molecular formula C18H15N5OS B6051514 9-(4-METHYLPHENYL)-8-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE

9-(4-METHYLPHENYL)-8-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE

Cat. No.: B6051514
M. Wt: 349.4 g/mol
InChI Key: UROAHHYIKLOSFQ-UHFFFAOYSA-N
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Description

9-(4-METHYLPHENYL)-8-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound that features a purine core structure substituted with a 4-methylphenyl group and a pyridin-3-ylmethylsulfanyl group

Preparation Methods

The synthesis of 9-(4-METHYLPHENYL)-8-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors.

    Substitution Reactions:

    Reaction Conditions: These reactions often require specific conditions such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

9-(4-METHYLPHENYL)-8-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(4-METHYLPHENYL)-8-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(4-METHYLPHENYL)-8-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

9-(4-METHYLPHENYL)-8-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE can be compared with other similar compounds, such as:

    Purine Derivatives: Compounds with similar purine core structures but different substituents.

    Phenyl-Substituted Compounds: Compounds with phenyl groups substituted at different positions.

    Pyridine-Substituted Compounds: Compounds with pyridine groups substituted at different positions.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

9-(4-methylphenyl)-8-(pyridin-3-ylmethylsulfanyl)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-12-4-6-14(7-5-12)23-16-15(17(24)21-11-20-16)22-18(23)25-10-13-3-2-8-19-9-13/h2-9,11H,10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROAHHYIKLOSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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